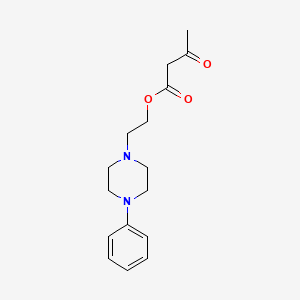
2-(4-Phenylpiperazin-1-yl)ethyl 3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenylpiperazin-1-yl)ethyl 3-oxobutanoate is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure comprises a piperazine ring substituted with a phenyl group and an ethyl ester of 3-oxobutanoic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)ethyl 3-oxobutanoate typically involves the reaction of 4-phenylpiperazine with ethyl 3-oxobutanoate. The reaction is usually carried out in the presence of a suitable base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of the ester, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-Phenylpiperazin-1-yl)ethyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Amide or ester derivatives, depending on the nucleophile used.
科学的研究の応用
2-(4-Phenylpiperazin-1-yl)ethyl 3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-(4-Phenylpiperazin-1-yl)ethyl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby inducing apoptosis or cell cycle arrest.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide: Exhibits anti-proliferative activity against cancer cells.
Uniqueness
2-(4-Phenylpiperazin-1-yl)ethyl 3-oxobutanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperazine ring with an ester group allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry and drug development.
特性
CAS番号 |
90096-28-9 |
|---|---|
分子式 |
C16H22N2O3 |
分子量 |
290.36 g/mol |
IUPAC名 |
2-(4-phenylpiperazin-1-yl)ethyl 3-oxobutanoate |
InChI |
InChI=1S/C16H22N2O3/c1-14(19)13-16(20)21-12-11-17-7-9-18(10-8-17)15-5-3-2-4-6-15/h2-6H,7-13H2,1H3 |
InChIキー |
PZYZNVGUXXOFHD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)OCCN1CCN(CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


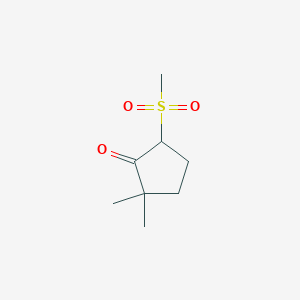

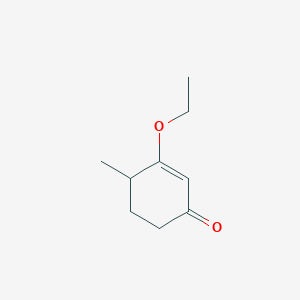
![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)

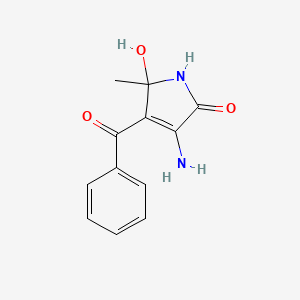
![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B14378368.png)
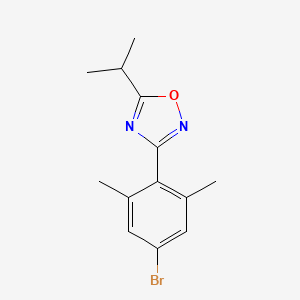
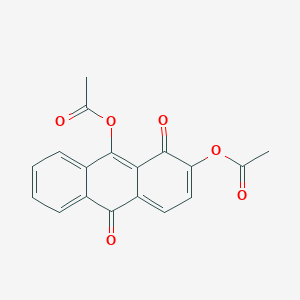

![4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14378395.png)
![2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene](/img/structure/B14378397.png)
![1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14378398.png)
![4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14378400.png)
